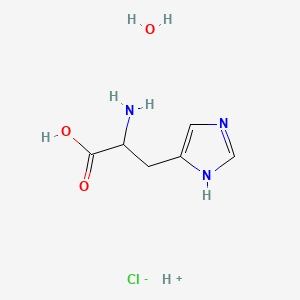
2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydron;chloride;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydron;chloride;hydrate typically involves the reaction of histidine with hydrochloric acid. The process includes the following steps:
Histidine Dissolution: Histidine is dissolved in water.
Hydrochloric Acid Addition: Hydrochloric acid is added to the solution.
Crystallization: The solution is allowed to crystallize, forming the hydrate chloride.
Industrial Production Methods
Industrial production methods for this compound involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving controlled temperature and pH conditions to ensure the formation of the desired product .
化学反応の分析
Types of Reactions
2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydron;chloride;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different amino acid derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation Products: Imidazole derivatives.
Reduction Products: Amino acid derivatives.
Substitution Products: Various substituted imidazole compounds.
科学的研究の応用
2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydron;chloride;hydrate has numerous scientific research applications:
Chemistry: Used as a precursor in the synthesis of various imidazole derivatives.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological and cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent
作用機序
The compound exerts its effects through interactions with various molecular targets and pathways:
Molecular Targets: Enzymes such as histidine decarboxylase and histidine ammonia-lyase.
Pathways Involved: Histidine metabolism pathways, including the production of histamine and other bioactive compounds.
類似化合物との比較
Similar Compounds
Imidazolepropionic acid: A product of histidine metabolism.
(S)-2-(3-Aminopropanamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid: A related compound with similar structural features
Uniqueness
2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydron;chloride;hydrate is unique due to its specific combination of amino and imidazole groups, which confer distinct biochemical properties and reactivity compared to other similar compounds .
特性
分子式 |
C6H12ClN3O3 |
|---|---|
分子量 |
209.63 g/mol |
IUPAC名 |
2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydron;chloride;hydrate |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2 |
InChIキー |
CMXXUDSWGMGYLZ-UHFFFAOYSA-N |
正規SMILES |
[H+].C1=C(NC=N1)CC(C(=O)O)N.O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol](/img/structure/B14886239.png)
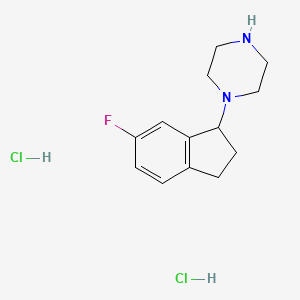
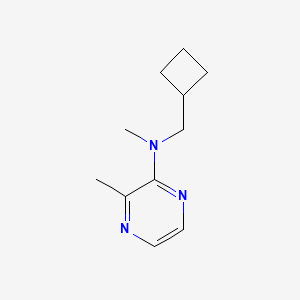
![tert-Butyl (3R,5S)-5-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14886268.png)
![Bicyclo[2.1.0]pentan-1-amine hydrochloride](/img/structure/B14886274.png)
![tert-Butyl 3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B14886282.png)
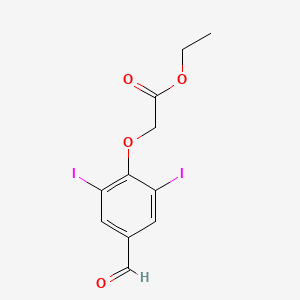

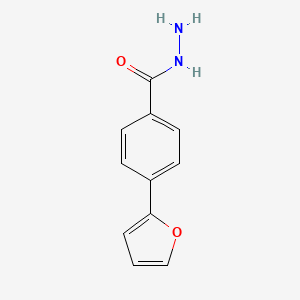
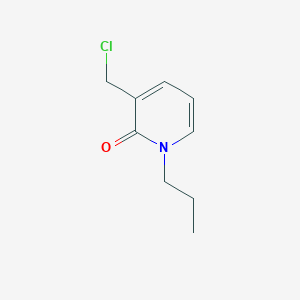
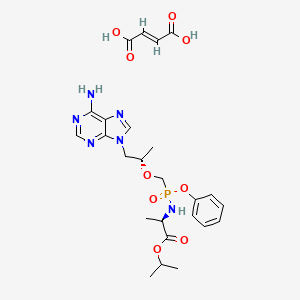
![6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886325.png)


